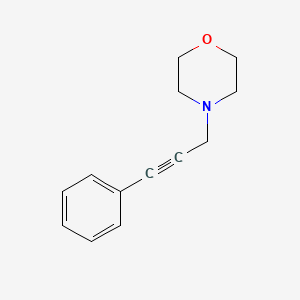![molecular formula C16H13ClN2O3 B5842907 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole CAS No. 5686-39-5](/img/structure/B5842907.png)
3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OXPHOS inhibitor and is primarily used in the study of mitochondrial function and metabolism.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves the inhibition of complex I of the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production can lead to oxidative stress, which can have detrimental effects on cellular function and contribute to disease development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole are primarily related to its inhibition of oxidative phosphorylation. This inhibition leads to a decrease in ATP production, which can have various effects on cellular function. Additionally, the increase in ROS production can lead to oxidative stress, which can contribute to the development of various diseases. However, the specific effects of this compound can vary depending on the cell type and experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its specificity for complex I of the mitochondrial electron transport chain. This specificity allows researchers to study the effects of complex I inhibition on cellular metabolism and disease development. Additionally, this compound has a high yield and purity, making it suitable for various experimental techniques.
However, there are also limitations to using 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole in lab experiments. One limitation is its potential toxicity, as the inhibition of oxidative phosphorylation can have detrimental effects on cellular function. Additionally, the effects of this compound can vary depending on the cell type and experimental conditions, which can make it difficult to interpret results.
Zukünftige Richtungen
There are various future directions for the use of 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole in scientific research. One direction is the study of its effects on cancer metabolism, as cancer cells have altered metabolism compared to normal cells. Additionally, this compound could be used in the study of neurodegenerative diseases, as mitochondrial dysfunction has been implicated in the development of these diseases. Another direction is the development of more specific OXPHOS inhibitors, which could have potential therapeutic applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 2-chlorobenzaldehyde, 4-methoxyphenol, and glyoxal in the presence of a base. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to form the desired compound. The yield of the reaction is typically high, and the purity of the product can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has various scientific research applications, primarily in the field of mitochondrial function and metabolism. This compound is an OXPHOS inhibitor, which means that it inhibits oxidative phosphorylation, a process by which cells produce energy. By inhibiting this process, researchers can study the effects of mitochondrial dysfunction on cellular metabolism and disease development. Additionally, 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been used in the study of cancer metabolism, neurodegenerative diseases, and aging.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-11-6-8-12(9-7-11)21-10-15-18-16(19-22-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSBUMYFUKWHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357785 |
Source


|
| Record name | 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5686-39-5 |
Source


|
| Record name | 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)




![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)


![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)

![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)